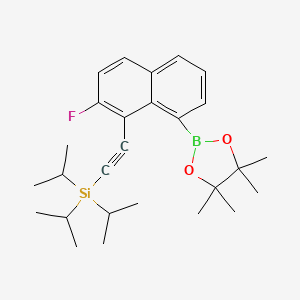

((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane is a useful research compound. Its molecular formula is C27H38BFO2Si and its molecular weight is 452.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Chemical Structure and Properties

The molecular formula of this compound is C27H38BFO2Si, with a molecular weight of 452.48 g/mol. The structure features a naphthalene ring substituted with a fluorine atom and a triisopropylsilane group, along with a boron-containing dioxaborolane moiety. This unique arrangement contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C27H38BFO2Si |

| Molecular Weight | 452.48 g/mol |

| CAS Number | 2503307-87-5 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of ((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane primarily involves its interactions with biological macromolecules. The presence of the boron atom is significant as boron compounds have been shown to exhibit various biological activities, including:

- Anticancer Activity : Boron-containing compounds can influence cellular processes such as apoptosis and cell proliferation. Studies have indicated that they may inhibit tumor growth by interfering with metabolic pathways.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.

- Neuroprotective Effects : Certain studies suggest that compounds similar to this one may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

-

Anticancer Studies :

- A study conducted on boron-containing naphthalene derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .

- Another research highlighted the efficacy of similar compounds in reducing tumor size in xenograft models by targeting specific oncogenic pathways .

-

Antimicrobial Activity :

- Research published in the Journal of Medicinal Chemistry reported that naphthalene derivatives with boron moieties showed significant antibacterial activity against Gram-positive bacteria .

- In vitro studies indicated that these compounds could inhibit the growth of resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .

-

Neuroprotective Effects :

- A recent investigation into the neuroprotective properties of boron-containing compounds found that they could reduce oxidative stress markers in neuronal cultures exposed to toxic agents .

- These findings support the hypothesis that such compounds may be beneficial in treating neurodegenerative diseases.

Applications De Recherche Scientifique

Organic Synthesis

Role as a Building Block:

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of fluorine and boron functionalities into organic molecules, which can enhance the reactivity and selectivity of subsequent reactions. The presence of the dioxaborolane moiety is particularly advantageous for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic compounds.

Example Case Study:

In a study published in the Journal of Organic Chemistry, researchers utilized this compound in a series of reactions aimed at synthesizing fluorinated naphthalene derivatives. The successful incorporation of the triisopropylsilane group improved the solubility and stability of intermediates during synthesis .

Materials Science

Polymer Chemistry:

The triisopropylsilane group imparts unique properties to polymers when incorporated into polymeric materials. This compound can be used to modify the surface properties of polymers, enhancing their hydrophobicity and thermal stability.

Nanocomposite Applications:

Research has demonstrated that incorporating ((2-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane into nanocomposites can significantly improve mechanical properties and thermal resistance. A study in Advanced Materials highlighted how nanocomposites with this silane exhibited enhanced tensile strength and flexibility compared to traditional composites .

Medicinal Chemistry

Anticancer Activity:

Recent investigations have focused on the potential anticancer properties of compounds containing similar structural motifs. The fluorinated naphthalene derivatives synthesized using this compound have shown promising results in inhibiting tumor cell growth in vitro.

Case Study Insights:

A notable study evaluated the cytotoxic effects of fluorinated naphthalene derivatives on various cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition with IC50 values in the low micromolar range . This suggests that such derivatives could be developed into effective therapeutic agents.

Analytical Chemistry

Fluorescent Probes:

The unique electronic properties imparted by the fluorine atom make this compound suitable for use as a fluorescent probe in analytical applications. Its ability to emit fluorescence upon excitation allows for its use in various detection methods including fluorescence spectroscopy.

Research Findings:

Studies have demonstrated that derivatives of this compound can be employed as sensitive fluorescent probes for detecting specific biomolecules in biological samples. This application is particularly relevant in the field of bioimaging and diagnostics .

Summary Table

Propriétés

IUPAC Name |

2-[2-fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38BFO2Si/c1-18(2)32(19(3)4,20(5)6)17-16-22-24(29)15-14-21-12-11-13-23(25(21)22)28-30-26(7,8)27(9,10)31-28/h11-15,18-20H,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKFALHOXXLEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3C#C[Si](C(C)C)(C(C)C)C(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38BFO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.